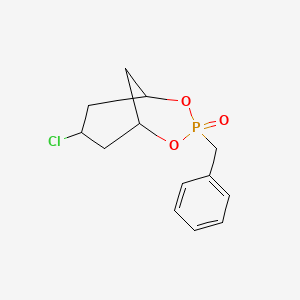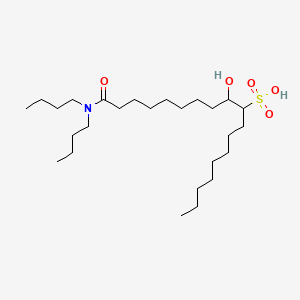
18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid is a complex organic compound with a unique structure that includes a dibutylamino group, a hydroxy group, and a sulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of octadecane derivatives with dibutylamine under controlled conditions to introduce the dibutylamino group. This is followed by hydroxylation and sulfonation reactions to introduce the hydroxy and sulfonic acid groups, respectively. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis. Key factors include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid involves its interaction with molecular targets through its functional groups. The dibutylamino group can interact with proteins and enzymes, while the hydroxy and sulfonic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of biological pathways and processes.
類似化合物との比較
Similar Compounds
- 18-(Diethylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid
- 18-(Dipropylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid
Uniqueness
18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid is unique due to the presence of the dibutylamino group, which imparts specific chemical and biological properties. Compared to its analogs with different alkyl groups, this compound may exhibit different reactivity and interaction profiles, making it valuable for specific applications.
特性
CAS番号 |
97645-26-6 |
|---|---|
分子式 |
C26H53NO5S |
分子量 |
491.8 g/mol |
IUPAC名 |
18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid |
InChI |
InChI=1S/C26H53NO5S/c1-4-7-10-11-14-17-20-25(33(30,31)32)24(28)19-16-13-12-15-18-21-26(29)27(22-8-5-2)23-9-6-3/h24-25,28H,4-23H2,1-3H3,(H,30,31,32) |
InChIキー |
SVNCGUOHHSGPSE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)N(CCCC)CCCC)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline](/img/structure/B12809926.png)
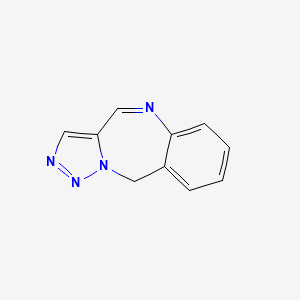



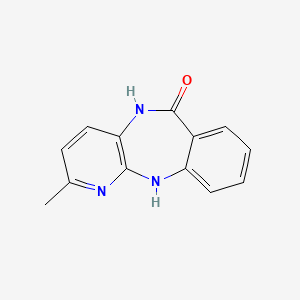



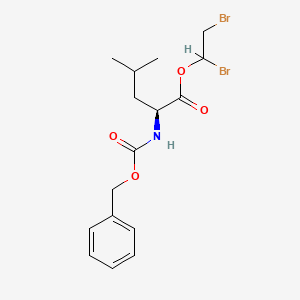
![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)

